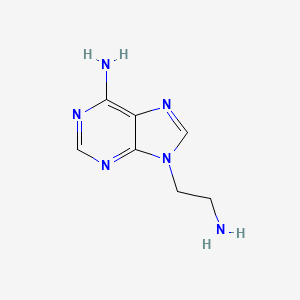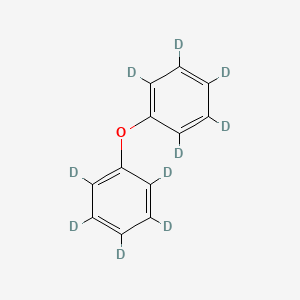
Diphenyläther-d10
Übersicht
Beschreibung
Diphenyl-D10 ether is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenyl-D10 ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl-D10 ether including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Diphenyläther (DPEs) haben signifikante antibakterielle Eigenschaften gezeigt . Sie spielen eine wichtige Rolle bei der Kontrolle von mikrobiellen Infektionen .
Antioxidative Eigenschaften
Es wurde festgestellt, dass DPEs antioxidative Wirkungen aufweisen . Diese Eigenschaft macht sie möglicherweise nützlich in verschiedenen Gesundheits- und Wellnessanwendungen.
Antitumoraktivität
Mehrere Studien haben gezeigt, dass DPEs Antitumoreigenschaften besitzen . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -behandlung hin .
Neuroprotektive Wirkungen
DPEs haben neuroprotektive Wirkungen gezeigt . Dies könnte besonders vorteilhaft bei der Behandlung neurodegenerativer Erkrankungen sein .
Anti-Alzheimer-Krankheit
DPEs könnten Kandidatenverbindungen für die Behandlung der Alzheimer-Krankheit sein, indem sie die Aggregation von Aβ42 hemmen . Dies eröffnet einen vielversprechenden Weg für die Alzheimer-Forschung und -behandlung .
Einsatz in Pestiziden
Diphenyläther haben ein breites Anwendungsspektrum und einen hohen Forschungswert im Bereich der Pestizide . Ihre antibakteriellen Eigenschaften können zur Bekämpfung von schädlichen Schädlingen genutzt werden .
Einsatz in der Pharmaindustrie
DPEs sind in der Pharmaindustrie von großer Bedeutung . Ihre vielfältigen bioaktiven Eigenschaften können bei der Entwicklung neuer Medikamente genutzt werden .
Einsatz in Haushaltsprodukten
Diphenyläther finden Anwendungen in Haushaltsprodukten . So können sie beispielsweise bei der Herstellung von Hochtemperatur-Schmierstoffen und Duftstoffen für Waschmittel verwendet werden .
Wirkmechanismus
Target of Action
Diphenyl ether-d10, also known as Diphenyl-D10 ether, primarily targets protoporphyrinogen oxidase (Protox) . Protox is an enzyme involved in the biosynthesis of heme and chlorophyll . Diphenyl ether derivatives, including Diphenyl ether-d10, inhibit this enzyme, thereby affecting the production of these vital biomolecules .
Mode of Action
The mode of action of Diphenyl ether-d10 involves its interaction with Protox. The compound’s activated phenyl rings can undergo various typical reactions of aromatic compounds such as hydroxylation, nitration, halogenation, sulfonation, Friedel-Crafts alkylation, or acylation . These interactions result in the inhibition of Protox, disrupting the normal functioning of the enzyme .
Biochemical Pathways
The inhibition of Protox by Diphenyl ether-d10 affects the heme and chlorophyll biosynthesis pathways . Protox catalyzes the last step in these pathways, and its inhibition leads to a disruption in the production of heme and chlorophyll . A specific nitroreductase, DnrA, has been found to catalyze the biotransformation of several diphenyl ether herbicides, potentially providing a pathway for the degradation and detoxification of these compounds .
Pharmacokinetics
Deuterium, being a stable isotope of hydrogen, is often used as a tracer for quantitation during the drug development process .
Result of Action
The primary result of the action of Diphenyl ether-d10 is the inhibition of Protox, leading to a disruption in the biosynthesis of heme and chlorophyll . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on these pathways for vital functions .
Action Environment
The action, efficacy, and stability of Diphenyl ether-d10 can be influenced by various environmental factors. It’s worth noting that Diphenyl ether-d10 is used as a reference standard in environmental testing , indicating its stability under various conditions.
Biochemische Analyse
Biochemical Properties
Diphenyl-D10 ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with diphenyl ether compounds is nitroreductase DnrA, which catalyzes the reduction of nitro groups to amino groups . This interaction is crucial for the biotransformation and detoxification of diphenyl ether herbicides. The enzyme’s affinity for diphenyl ether compounds is influenced by specific amino acid residues, such as Arg244, which affect the binding efficiency .
Cellular Effects
Diphenyl-D10 ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, diphenyl ether compounds have been shown to disrupt the growth of sensitive crops by accumulating in the soil and affecting subsequent plantings . This disruption can lead to altered gene expression and metabolic imbalances in affected plants. Additionally, diphenyl ether compounds can interfere with cellular signaling pathways, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of Diphenyl-D10 ether involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the enzyme nitroreductase DnrA binds to diphenyl ether compounds and catalyzes the reduction of nitro groups, thereby reducing their toxicity . This binding interaction is facilitated by specific amino acid residues that enhance the enzyme’s affinity for the compound. Furthermore, diphenyl ether compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyl-D10 ether can change over time due to its stability and degradation. Diphenyl ether compounds have been observed to have long residual times in the soil, with half-lives ranging from 60 to 240 days . This prolonged presence can lead to gradual accumulation and persistent effects on cellular function. In vitro and in vivo studies have shown that the stability of diphenyl ether compounds can influence their long-term impact on cellular processes and overall organism health.
Dosage Effects in Animal Models
The effects of Diphenyl-D10 ether vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that diphenyl ether compounds can cause neurodevelopmental toxicity and endocrine disruption in mammals at elevated doses . These threshold effects highlight the importance of dosage considerations in evaluating the safety and efficacy of diphenyl ether compounds in biochemical research.
Metabolic Pathways
Diphenyl-D10 ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The enzyme nitroreductase DnrA plays a key role in the reduction of nitro groups in diphenyl ether compounds, converting them into less toxic amino derivatives . This metabolic pathway is crucial for the detoxification and elimination of diphenyl ether compounds from biological systems. Additionally, diphenyl ether compounds can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
Within cells and tissues, Diphenyl-D10 ether is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, diphenyl ether compounds can bind to membrane transporters that facilitate their uptake and distribution within cells . This transport mechanism is essential for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of Diphenyl-D10 ether is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Diphenyl ether compounds can accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where they exert their biochemical effects . This localization is critical for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the stability and activity of diphenyl ether compounds in different cellular contexts.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUVYZYUHIAEV-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diphenyl-D10 ether particularly relevant in the context of sediment contamination and its impact on marine organisms?
A: Diphenyl-D10 ether, a deuterated form of Diphenyl ether, serves as a valuable tool in environmental research. Its use in a study by Foster et al. [] highlighted its ability to be bioaccumulated by Macoma balthica clams directly from contaminated sediment. This bioaccumulation process, where organisms absorb substances at a rate faster than they can eliminate them, raises concerns about the potential long-term impact of Diphenyl-D10 ether and similar compounds on marine ecosystems. The study demonstrated that Macoma clams accumulated Diphenyl-D10 ether from sediment at measurable rates, with a derived uptake transfer coefficient of 4.95 × 10−2 h−1 []. This finding underscores the importance of understanding the fate and transport of such compounds in the environment and their potential risks to marine life.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



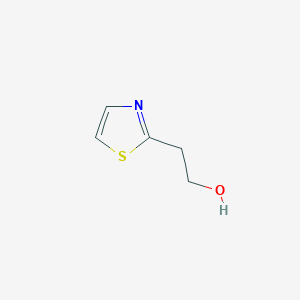
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)
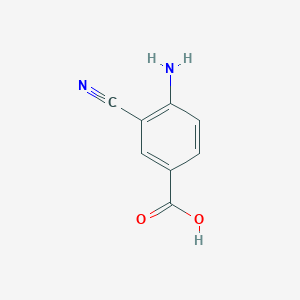
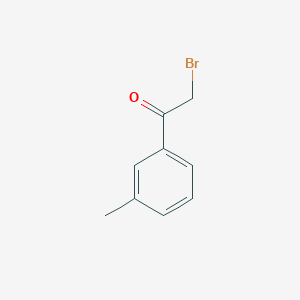
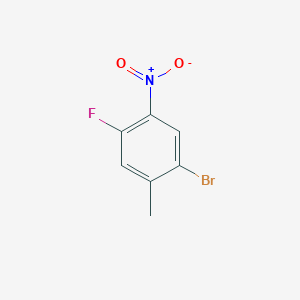


![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)
